molecular formula C28H29N3O6 B4086984 1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione

1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B4086984
M. Wt: 503.5 g/mol
InChI Key: QAPKFMPSMIQBCP-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazinane ring substituted with methylphenyl, pyridinylethyl, and trimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate amines with isocyanates, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,4-dimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
  • 1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazepane-2,4,6-trione

Uniqueness

Compared to similar compounds, 1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

1-(3-methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c1-18-8-7-10-21(16-18)31-26(33)28(25(32)30-27(31)34,14-13-20-9-5-6-15-29-20)17-19-11-12-22(35-2)24(37-4)23(19)36-3/h5-12,15-16H,13-14,17H2,1-4H3,(H,30,32,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPKFMPSMIQBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=CC=N3)CC4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-(3-Methylphenyl)-5-(2-pyridin-2-ylethyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione

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